molecular formula C9H7N5 B2973340 5-(Azidomethyl)quinoxaline CAS No. 2460756-85-6

5-(Azidomethyl)quinoxaline

Cat. No.: B2973340
CAS No.: 2460756-85-6
M. Wt: 185.19
InChI Key: QWAFUGBUJDZFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)quinoxaline is a chemical reagent that integrates a reactive azide functional group with the biologically relevant quinoxaline heterocycle. This structure makes it a valuable bifunctional intermediate for synthetic organic chemistry, particularly in the construction of more complex molecular architectures via click chemistry and other azide-based transformations . The azido group serves as a potent 1,3-dipole, enabling this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This "click" chemistry approach is a powerful tool for efficiently linking the quinoxaline scaffold to other molecules, such as alkynes, to form 1,2,3-triazole hybrids. Such hybrids are of significant interest in medicinal chemistry and materials science due to the triazole's stability and ability to mimic other functional groups . Furthermore, the electron-deficient nature of the quinoxaline core can influence the compound's electronic properties and its potential application in materials science. Quinoxalines are a prominent class of N-heterocyclic compounds known for their diverse biological activities. Research into quinoxaline derivatives has demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The 5-methylquinoxaline substructure is a known pharmacophore, and derivatization at this position, such as with an azidomethyl group, is a common strategy to explore and optimize bioactivity . This product is intended for research purposes as a building block in the synthesis of novel quinoxaline derivatives for various investigative applications. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azidomethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-14-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFUGBUJDZFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Azidomethyl Quinoxaline and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies are often the most straightforward approach to obtaining azidomethyl-substituted quinoxalines. These methods typically involve the conversion of a more readily available functional group at the desired position into the azidomethyl group.

One of the most common methods for introducing an azide (B81097) group is through nucleophilic substitution, where an azide salt, typically sodium azide, displaces a suitable leaving group.

The reaction of a halomethyl-substituted quinoxaline (B1680401) with an azide salt is a classic and efficient method for the synthesis of azidomethylquinoxalines. The synthesis of 6-(azidomethyl)quinoxaline can be achieved from a 6-(bromomethyl)quinoxaline precursor. The precursor, 6-(bromomethyl)-2,3-dimethoxyquinoxaline, can be synthesized and subsequently reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azidomethyl derivative.

Table 1: Synthesis of 6-(Azidomethyl)quinoxaline via Halogen-Azide Exchange

StepReactant(s)Reagent(s)Product
16-Methyl-2,3-dimethoxyquinoxalineN-Bromosuccinimide (NBS), Benzoyl peroxide6-(Bromomethyl)-2,3-dimethoxyquinoxaline
26-(Bromomethyl)-2,3-dimethoxyquinoxalineSodium Azide (NaN₃)6-(Azidomethyl)-2,3-dimethoxyquinoxaline

Note: This table outlines a representative synthetic sequence. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized.

Hydroxymethyl groups on the quinoxaline ring can also be converted to azidomethyl groups. This transformation typically involves a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt. Alternatively, a one-pot procedure like the Mitsunobu reaction can be employed. For the synthesis of 2-(azidomethyl)-3-methoxyquinoxaline, the precursor (2-methoxyquinoxalin-3-yl)methanol would first be synthesized, for instance, by the reduction of the corresponding carboxylic acid or aldehyde. The subsequent azidation can be achieved using various methods.

Table 2: Azidation of (2-methoxyquinoxalin-3-yl)methanol

MethodReagentsDescription
Two-Step (Mesylation)1. Methanesulfonyl chloride, Triethylamine2. Sodium AzideThe hydroxyl group is first converted to a mesylate, a good leaving group, which is then displaced by the azide ion.
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine, Diphenylphosphoryl azide (DPPA) or Hydrazoic acidA one-pot reaction that directly converts the alcohol to the azide under mild conditions.

An alternative to functionalizing a pre-existing quinoxaline ring is to construct the ring from precursors that already contain the azide functionality or a group that can be readily converted to an azide.

Recent advances in organometallic chemistry have led to the development of novel methods for the synthesis of N-heterocycles. Rhodium-catalyzed reactions, for example, have been employed for the synthesis of quinolines and imines, and similar principles can be applied to quinoxaline synthesis. A plausible approach involves the rhodium-catalyzed cyclization of an azide-containing ortho-substituted aniline with an imine. This method would offer a convergent approach to complex quinoxaline derivatives. While a specific example for 5-(azidomethyl)quinoxaline is not explicitly detailed in the literature, the general applicability of such catalytic systems suggests its feasibility.

A highly efficient and modern approach for the synthesis of quinoxaline frameworks involves a copper-electrocatalytic azidation/annulation cascade. nih.govorganic-chemistry.org This method utilizes readily available N-aryl enamines and sodium azide as the azide source. nih.govorganic-chemistry.org The reaction proceeds under mild electrochemical conditions with a very low catalyst loading of copper(II) chloride (0.5 mol %). nih.govorganic-chemistry.org The process involves the anodic oxidation of the azide anion to generate an azidyl radical, which then engages in a cascade reaction with the N-aryl enamine, leading to the formation of the quinoxaline ring. nih.govorganic-chemistry.org This methodology exhibits excellent functional-group compatibility and represents a sustainable and efficient route to a wide range of substituted quinoxalines. nih.govorganic-chemistry.org

Table 3: Copper-Electrocatalytic Synthesis of Quinoxalines

ParameterDetailsReference
CatalystCopper(II) chloride (CuCl₂) nih.govorganic-chemistry.org
Azide SourceSodium Azide (NaN₃) nih.govorganic-chemistry.org
Starting MaterialsN-aryl enamines nih.govorganic-chemistry.org
Key FeaturesLow catalyst loading, mild electrochemical conditions, high functional group tolerance nih.govorganic-chemistry.org

This innovative approach provides a powerful tool for the construction of the quinoxaline core, which could be further functionalized to introduce a methyl group at the 5-position, followed by conversion to the azidomethyl group as described in the direct synthesis strategies.

Ring-Forming Reactions Incorporating Azide Moieties or Azide Precursors

Advanced Synthetic Techniques and Optimization

Optimization of quinoxaline synthesis aims to enhance reaction efficiency, increase product yields, shorten reaction times, and employ environmentally benign conditions. Strategies include the use of microwave assistance, green solvents, and novel catalysts that can be recycled and reused. encyclopedia.pubsapub.org

General Strategies for Quinoxaline Core Formation (e.g., condensation of o-phenylenediamines with dicarbonyls)

The most classical and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. sapub.org This versatile reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the fundamental quinoxaline structure.

The reaction typically proceeds by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. A wide variety of substituted o-phenylenediamines and 1,2-dicarbonyl compounds can be used, allowing for the synthesis of a broad library of quinoxaline derivatives. nih.gov

While the reaction can proceed without a catalyst, often requiring elevated temperatures in solvents like ethanol or acetic acid, numerous advancements have been made to improve its efficiency. sapub.org These include the use of various catalysts and alternative energy sources. For instance, organocatalysts like camphorsulfonic acid have been shown to effectively catalyze the condensation at room temperature in ethanol, offering high yields under mild conditions. ijrar.org Other effective catalysts include iodine, ammonium bifluoride (NH₄HF₂), and zinc triflate. encyclopedia.pubnih.gov The use of green solvents like water and glycerol, sometimes coupled with microwave irradiation, has also been explored to create more sustainable and efficient protocols. encyclopedia.pubsapub.org

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

1,2-Diamine 1,2-Dicarbonyl Catalyst/Conditions Yield (%) Reference
o-Phenylenediamine Benzil Camphorsulfonic acid (20 mol%), EtOH, Room Temp. 94 ijrar.org
o-Phenylenediamine Benzil I₂ (20 mol%), DMSO, Room Temp. 99 nih.gov
4-Methyl-1,2-phenylenediamine Benzil Ammonium bifluoride, EtOH/H₂O, Reflux 98 nih.gov
o-Phenylenediamine Glyoxal Zinc triflate, MeCN, Room Temp. 90 encyclopedia.pub
o-Phenylenediamine Benzil Glycerol/H₂O, 90 °C 91 encyclopedia.pub
4,5-Dimethyl-1,2-phenylenediamine Acenaphthenequinone Camphorsulfonic acid (20 mol%), EtOH, Room Temp. 96 ijrar.org

Modern Catalytic Approaches in Quinoxaline Synthesis (e.g., Cu(OAc)₂ as a catalyst)

Copper catalysts, in particular, have proven to be highly versatile in quinoxaline synthesis. Copper(II) acetate (B1210297) (Cu(OAc)₂) is an effective catalyst for the C(sp³)-H functionalization of 4-methylquinazolines employing α-substituted β-nitrostyrenes. nih.gov Other copper salts like copper(I) iodide (CuI) and copper(II) chloride (CuCl) have also been successfully employed. organic-chemistry.orgias.ac.in For example, a CuI-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide provides a one-pot synthesis of quinoxalines in good yields. organic-chemistry.org Another approach involves the copper-catalyzed cyclization of o-phenylenediamines with terminal alkynes. nih.gov This method allows for the formation of the quinoxaline ring through a different bond disconnection strategy compared to the classical condensation.

Beyond copper, other transition metals have been utilized. Nickel catalysts, such as the NiBr₂/1,10-phenanthroline system, offer an inexpensive and eco-friendly option for synthesizing quinoxalines from 1,2-diamines. organic-chemistry.org These modern catalytic methods represent a significant advancement, expanding the toolkit available for the synthesis of complex quinoxaline analogues.

Table 2: Modern Catalytic Approaches to Quinoxaline Synthesis

Reactants Catalyst System Key Features Yield (%) Reference
2-Iodoanilines, Arylacetaldehydes, NaN₃ CuI, K₂CO₃ One-pot, three-component reaction Good organic-chemistry.org
o-Phenylenediamines, Terminal Alkynes Cu-Al heterogeneous catalyst, K₂CO₃ Recyclable, environmentally benign catalyst Up to 94 ias.ac.in
o-Phenylenediamines, Nitroolefins CuBr₂ Base-free, one-step procedure 35-90 encyclopedia.pub
1,2-Diamines, α-Diketones NiBr₂/1,10-phenanthroline Inexpensive and simple catalyst system Good organic-chemistry.org
o-Phenylenediamines, α-Diazoketones Cu(OTf)₂ High selectivity for 2-substituted quinoxalines Excellent
4-Methylquinazolines, β-Nitrostyrenes Cu(OAc)₂ C(sp³)-H functionalization Moderate to Good nih.gov

Iv. Spectroscopic and Computational Characterization of 5 Azidomethyl Quinoxaline and Its Derivatives

Advanced Spectroscopic Analyses for Structural Elucidation

A suite of spectroscopic methods is essential for the comprehensive characterization of the 5-(azidomethyl)quinoxaline molecular framework.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For quinoxaline (B1680401) derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative is expected to show distinct signals for the azidomethyl protons and the aromatic protons of the quinoxaline core. The azidomethyl protons (–CH₂N₃) typically appear as a singlet in the range of 4.5–5.0 ppm. The protons on the quinoxaline ring system will exhibit characteristic chemical shifts and coupling patterns depending on their position. Protons H-2 and H-3 of the pyrazine (B50134) ring typically resonate at lower field (δ > 8.5 ppm) compared to the protons on the benzene (B151609) ring (H-6, H-7, H-8), which appear in the range of 7.5–8.2 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon of the azidomethyl group (–C H₂N₃) is expected to resonate around 50–55 ppm. The carbons of the quinoxaline ring system have characteristic shifts, with the pyrazine ring carbons (C-2 and C-3) appearing downfield (typically > 140 ppm) and the benzene ring carbons resonating between 125 and 140 ppm.

For the related compound, 5-azidomethyl-8-hydroxyquinoline, detailed NMR data has been reported, providing a valuable reference for the azidomethyl group and a substituted heterocyclic system.

CompoundTechniqueSolventChemical Shift (δ, ppm) and Description
5-azidomethyl-8-hydroxyquinoline¹H NMRCDCl₃8.80 (dd, 1H), 7.55 (m, 2H), 7.20 (d, 1H), 7.05 (d, 1H), 4.85 (s, 2H, -CH₂N₃)
¹³C NMRCDCl₃151.0, 138.5, 136.0, 129.0, 127.5, 122.0, 121.5, 112.0, 52.5 (-CH₂N₃)

Infrared spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is associated with the azide (B81097) functional group.

The key vibrational modes observed are:

Azide (N₃) Asymmetric Stretch: A very strong and sharp absorption band typically appears in the region of 2090–2140 cm⁻¹ . This peak is a definitive indicator of the presence of the azide moiety. For instance, an IR absorption at 2092 cm⁻¹ has been identified for the azide group in related polymeric structures.

Aromatic C=C and C=N Stretching: The quinoxaline ring gives rise to several bands in the 1450–1650 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (CH₂) group appears in the 2850–3000 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 750–900 cm⁻¹ region, and their exact position can help determine the substitution pattern.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2090 - 2140Strong, Sharp
Quinoxaline RingAromatic C=C/C=N Stretch1450 - 1650Medium to Strong
Aromatic C-H Bending750 - 900Medium to Strong
Methylene (-CH₂-)C-H Stretch2850 - 3000Medium

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the structure. For this compound (C₉H₇N₅), the expected exact mass is approximately 185.0701 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺•): A prominent peak at m/z ≈ 185, corresponding to the intact molecule.

Fragmentation Pattern: A characteristic fragmentation involves the loss of a nitrogen molecule (N₂) from the azide group, which is a common pathway for azides. This would result in a significant fragment ion at [M - 28]⁺• (m/z ≈ 157). Further fragmentation of the quinoxaline ring would produce additional characteristic ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Crystallographic Data for 5-azidomethyl-8-hydroxyquinoline nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2879 (9)
b (Å)4.8782 (3)
c (Å)15.7423 (12)
β (°)100.807 (14)
Z (Molecules per unit cell)4

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring is a strong chromophore, and its derivatives typically exhibit characteristic absorption bands in the ultraviolet and sometimes the visible region. The spectrum of a quinoxaline derivative generally shows multiple absorption bands corresponding to π → π* transitions. Typically, intense bands are observed in the 230–250 nm range and another set of structured bands appears at longer wavelengths, often between 300 and 340 nm. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoxaline core.

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing deeper insights into the structural, electronic, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to study quinoxaline derivatives.

For instance, theoretical studies on 5-azidomethyl-8-hydroxyquinoline have been conducted using DFT (B3LYP) and HF methods with the 6-311G(d,p) basis set. These calculations have been used to:

Optimize Molecular Geometry: The calculated bond lengths and angles from the optimized geometry show good agreement with experimental values obtained from X-ray crystallography.

Predict Vibrational Frequencies: Theoretical calculations can predict the IR spectrum of the molecule. The calculated frequencies for the azide stretch and other key vibrations correspond well with the experimental IR data, aiding in the assignment of spectral bands.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that provides information about the electronic excitation properties and chemical reactivity of the molecule, indicating that charge transfer can occur within the molecule. nih.gov

These computational approaches are invaluable for interpreting experimental data and predicting the properties of new, unsynthesized derivatives of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic and geometric structures of molecules. researchgate.net It offers a balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecular systems. scispace.com DFT calculations for quinoxaline derivatives are typically performed using hybrid functionals like B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). researchgate.netnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations are used to determine structural parameters like bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.netresearchgate.net For instance, in a study of 1-nonyl-3-phenylquinoxalin-2-one, the optimized structure calculated via DFT was found to be in good agreement with the experimentally determined structure. nih.gov

Once the geometry is optimized, the electronic properties can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. irjweb.com This energy gap can also be used to understand intramolecular charge transfer within the molecule. scispace.comresearchgate.net

The table below presents calculated electronic properties for several quinoxaline derivatives from DFT studies.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
1-nonyl-3-phenylquinoxalin-2-one--3.8904 nih.gov
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline-6.0504-3.24462.8058 nih.gov
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin- 2(1H)-one (FVQ)-5.717-2.0153.702 najah.edu
(E)-3- styrylquinoxalin-2(1H)-one (STQ)-5.831-2.0493.782 najah.edu
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)-5.485-1.9793.506 najah.edu

DFT calculations are a reliable tool for predicting and interpreting spectroscopic data. Vibrational analysis can be performed to calculate the theoretical infrared (IR) and Raman spectra. scispace.com The calculated vibrational frequencies and modes are often scaled to correct for systematic errors and then compared with experimental spectra, aiding in the assignment of specific spectral bands to particular molecular vibrations, such as C=O or C-H stretching. scispace.com Studies on quinoxalinones have shown excellent agreement between experimental and calculated vibrational frequencies. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate electronic properties and predict UV-Vis absorption spectra. researchgate.netscispace.com This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. schrodinger.comnih.gov For example, TD-DFT calculations on quinoxalinone derivatives using the B3LYP functional have been used to determine the maximum absorption wavelengths and the nature of the electronic transitions, such as n→π* transitions. scispace.com

The following table shows a comparison of experimental and calculated vibrational frequencies for a quinoxalinone derivative.

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
Amide C=O Stretch~1700~1690
Benzoyl C=O Stretch1605–16501600–1680
Aromatic C-C Stretch1553, 13511558, 1340
Aromatic C-H Stretch3143, 3037, 2963-

Data sourced from a study on quinoxalinone derivatives scispace.com.

DFT is instrumental in studying the non-covalent interactions that govern molecular aggregation and crystal packing. Techniques such as Hirshfeld surface analysis, which is based on the electron distribution calculated by DFT, can be used to visualize and quantify intermolecular contacts like hydrogen bonding and van der Waals forces. nih.gov For example, in the crystal structure of 1-nonyl-3-phenylquinoxalin-2-one, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (70.6%), H···C/C···H (15.5%), and H···O/O···H (4.6%) interactions. nih.gov Natural Bond Orbital (NBO) analysis is another DFT-based method used to study hyperconjugative interactions and charge delocalization, providing insight into molecular stability. uns.ac.rs

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For quinoxaline derivatives, MD simulations are particularly useful for investigating their adsorption behavior on various surfaces, a topic of interest in fields like corrosion inhibition. najah.eduresearchgate.net

MD simulations can model the interaction between an inhibitor molecule, such as a quinoxaline derivative, and a metal surface in a simulated corrosive environment. nih.govresearchgate.net These simulations provide insights into the stability of the system, the binding orientation of the molecule on the surface, and the interaction energy. nih.gov For instance, simulations have shown that quinoxaline derivatives tend to adsorb in a parallel orientation onto a metal surface, maximizing contact and protective efficiency. najah.edu The binding free energies can be calculated using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) to quantify the strength of the adsorption. nih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms

Quantum chemical calculations provide a range of descriptors that are useful for predicting the reactivity and interaction mechanisms of molecules, particularly in the context of adsorption and corrosion inhibition. najah.eduelectrochemsci.org These descriptors are derived from the electronic properties calculated using DFT.

Key descriptors include:

EHOMO and ELUMO: As discussed, higher EHOMO values indicate a greater tendency to donate electrons, while lower ELUMO values suggest a higher capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap correlates with higher reactivity and can indicate better inhibition efficiency as the molecule is more likely to interact with the metal surface. najah.edu

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Soft molecules (low η) are generally more reactive than hard molecules. irjweb.com

Fraction of Electrons Transferred (ΔN): This value indicates the likely direction of electron transfer between the inhibitor molecule and a metal surface. A positive ΔN suggests that the molecule donates electrons to the surface.

These descriptors help to establish a quantitative structure-activity relationship (QSAR), correlating the electronic structure of quinoxaline derivatives with their performance as, for example, corrosion inhibitors. electrochemsci.org

Quantum Chemical DescriptorFormulaSignificance for Reactivity/Adsorption
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Measures the power to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Molecules with low hardness are more reactive.
Global Softness (S)S = 1 / (2η)The inverse of hardness; higher softness indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ ≈ -χ)Measures the propensity of a species to accept electrons.
Fraction of Electrons Transferred (ΔN)ΔN = (Φ - χ) / [2(ηFe + η)]Indicates the direction of electron flow between the inhibitor and a metal surface (e.g., Iron, Fe).

V. Emerging Applications and Research Directions for Azidomethyl Quinoxalines

Contributions to Materials Science

Quinoxaline (B1680401) derivatives are recognized as a promising class of heterocyclic compounds for charge transport applications. beilstein-journals.orgd-nb.info Their structural diversity allows for precise tuning of molecular structures and properties, optimizing performance for specific needs in organic electronics. beilstein-journals.orgd-nb.info

The electron-deficient character of the quinoxaline chromophore makes it a valuable component in the construction of materials for OLEDs and OFETs. nih.gov In these applications, quinoxaline derivatives often function as electron-transporting or n-type semiconductor materials. beilstein-journals.orgd-nb.info Their rigid and planar structure can facilitate intermolecular charge transfer, which is crucial for efficient device performance. nih.gov

Researchers have developed multifunctional materials incorporating quinoxaline as an acceptor and various electron-donating groups, such as triphenylamine, to create donor-acceptor (D-A) structures. rsc.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs by harvesting both singlet and triplet excitons. researchgate.netresearchgate.net For instance, solution-processed OLEDs using a pyrazino[2,3-g]quinoxaline (B3350192) (PQ) acceptor have been fabricated, demonstrating electroluminescence in the deep-red to near-infrared (NIR) regions. st-andrews.ac.uk In OFETs, quinoxaline-based polymers have been synthesized and shown to possess p-type semiconductor properties with significant hole mobility. figshare.com The tunable properties of quinoxalines, including high electron mobility and optimal energy levels, position them as strong candidates for high-performance OFETs. d-nb.info

Table 1: Performance of Selected Quinoxaline-Based Optoelectronic Devices

Device TypeQuinoxaline DerivativeKey Performance MetricWavelength (nm)Reference
OLED4DMAC-TPPQ (neat film)EQEmax: 0.3%685 st-andrews.ac.uk
OLED4PXZ-TPPQ (neat film)EQEmax: 0.04%780 st-andrews.ac.uk
OFETPolymer PQ1Hole Mobility: up to 0.12 cm² V⁻¹ s⁻¹N/A figshare.com
OLEDSD-2Max Luminance: 48.84 cd/m²Red case.edu

EQEmax: Maximum External Quantum Efficiency

In the realm of solar energy, quinoxaline derivatives serve as highly effective components in DSSCs. beilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection and charge collection. beilstein-journals.orgd-nb.info They are often employed as auxiliary acceptors or as π-bridges within a donor-π-acceptor (D-π-A) dye structure. beilstein-journals.orgcase.edu

As an auxiliary acceptor, the quinoxaline unit enhances the electron-withdrawing capability of the dye, which can lead to broader light absorption and improved photovoltaic performance. case.edu When used as a π-bridge, the extended conjugation of the quinoxaline system enhances light absorption across a wider spectrum and promotes efficient electron transfer. beilstein-journals.orgd-nb.info The unique structure of quinoxaline allows for effective integration into the dye-sensitized layer, ensuring good intermolecular connectivity and facilitating electron transport. beilstein-journals.orgd-nb.info Studies on novel metal-free quinoxaline-based dyes have demonstrated their potential, achieving notable power conversion efficiencies. case.edumdpi.com

Table 2: Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs

DyeConfigurationPower Conversion Efficiency (η)Reference
RC-21Vertical D-A3.30% case.edu
RC-22Horizontal D-A-π-A5.56% case.edu
AP3DD-π-AA5.5% mdpi.com

D: Donor, A: Acceptor, π: Pi-bridge, DD: Dual Donor, AA: Dual Acceptor

The versatility of the quinoxaline scaffold extends to the broader development of optoelectronic devices and functional materials. beilstein-journals.org By modifying the structure with various functional groups, researchers can precisely control energy levels, bandgaps, and charge transport properties. beilstein-journals.org This tunability is critical for designing materials tailored for specific applications, from photovoltaics to light-emitting diodes. case.edu

The introduction of conjugated spacers or different donor units can broaden the absorption patterns of quinoxaline derivatives, enhancing their light-harvesting capabilities for solar applications. researchgate.netresearchgate.net The development of donor-acceptor structures built around a central quinoxaline core has led to materials with unique solvatochromic and optoelectronic features, making them candidates for multifunctional sensory and optoelectronic applications. case.edu These materials are foundational for creating next-generation technologies in energy conversion and information processing. beilstein-journals.org

Applications in Chemical Sensing and Imaging

The photophysical properties of quinoxaline derivatives make them excellent candidates for the development of sensors and imaging agents. researchgate.net Their fluorescence and colorimetric responses can be engineered to change in the presence of specific analytes.

Quinoxaline-based chemosensors have been extensively developed for the detection of various inorganic anions, such as fluoride, cyanide, and phosphate. nih.govresearchgate.net The integration of anion binding sites with the quinoxaline chromophore can result in anion-responsive sensors. nih.gov Upon binding an anion, the electronic properties of the quinoxaline system are perturbed, leading to a detectable change in color (chromogenic) or fluorescence (fluorogenic). researchgate.netnih.gov

Structural modifications, such as incorporating oligopyrroles, sulfonamides, or other recognition sites, have produced sensors with specificity for certain anions. nih.gov The focus of this research is often on solution-state anion sensing using spectroscopic techniques to analyze the colorimetric and fluorescence response upon anion binding. nih.gov

The inherent fluorescence of many quinoxaline derivatives makes them suitable for use as luminescent materials for biological labeling and imaging. researchgate.netmdpi.com These photoactive and often biocompatible compounds can be designed to target specific cellular components. mdpi.com For instance, researchers have developed water-soluble quinoxaline derivatives that act as dual colorimetric and fluorescent pH sensors for measurements in aqueous media. mdpi.com

Furthermore, screening of fluorescent dye libraries has identified quinoxaline-related compounds, such as those from the xanthone (B1684191) family, that exhibit consistent synaptic labeling in neurons. nih.gov These small molecules can be used to image synaptic vesicles, offering a chemical approach to noninvasive imaging in complex biological systems. nih.gov The development of quinoxaline-based luminophores continues to be an active area of research for creating advanced tools for bio-imaging and diagnostics. researchgate.net

Interdisciplinary Research Prospects

The fusion of the quinoxaline heterocycle with an azide (B81097) functional group creates a molecule with significant potential across multiple scientific fields. The inherent properties of the quinoxaline ring system, such as its electronic characteristics and ability to interact with metal surfaces, combined with the versatile reactivity of the azide group, make it a prime candidate for innovative research and development.

Quinoxaline derivatives have been extensively identified as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. srce.hrnajah.eduresearchgate.netimist.ma The efficacy of these organic inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. srce.hrresearchgate.netimist.ma This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and functional groups within the molecule. srce.hr

The mechanism of inhibition involves the interaction of the inhibitor's molecular orbitals with the d-orbitals of the metal. The quinoxaline ring, rich in π-electrons, and the nitrogen atoms with lone pair electrons, can effectively coordinate with vacant metal orbitals. This interaction leads to the formation of a stable, adsorbed film on the surface. The nature of this adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation), and often it is a combination of both (mixed-mode). imist.ma The adsorption process typically follows established models such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. srce.hrnajah.edu

For 5-(Azidomethyl)quinoxaline, the presence of the azidomethyl group (-CH₂N₃) is expected to enhance its corrosion inhibition properties. The additional nitrogen atoms in the azide moiety provide more active sites for coordination with the metal surface, potentially leading to stronger adsorption and a more robust protective layer. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations on similar quinoxaline derivatives have shown that such functional groups contribute significantly to the molecule's ability to bind to metal surfaces. najah.eduresearchgate.net

Table 1: Inhibition Efficiency of Various Quinoxaline Derivatives on Steel in 1 M HCl

CompoundConcentration (M)Inhibition Efficiency (%)Adsorption IsothermType of Inhibition
2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX)1 x 10⁻³98.1LangmuirMixed
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)5 x 10⁻³>90 (inferred)LangmuirMixed
ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B1210297) (Q3)1 x 10⁻³97.4LangmuirMixed

This table presents data for analogous quinoxaline derivatives to illustrate the potential performance of this compound as a corrosion inhibitor. Data sourced from multiple studies. srce.hrnajah.eduresearchgate.net

The azidomethyl group in this compound is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govspringernature.comlicorbio.com Specifically, the azide group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. nih.gov These reactions form stable triazole linkages, making them ideal for bioconjugation.

From a chemical methodology standpoint, this compound can serve as a precursor to link the quinoxaline core to various biomolecules, such as peptides, proteins, or nucleic acids, that have been functionalized with an alkyne group. nih.govnih.gov The quinoxaline scaffold itself is found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. mdpi.comnih.govdrugbank.commdpi.comnih.govnih.gov

In prodrug strategies, a pharmacologically active molecule is temporarily modified to improve its pharmacokinetic or pharmacodynamic properties. The azidomethyl group offers a versatile chemical handle for such modifications. For instance, a potent but poorly soluble drug containing an alkyne group could be conjugated to this compound. The resulting quinoxaline conjugate could exhibit improved properties. Furthermore, the azide itself can be reduced to a primary amine (-CH₂NH₂). This transformation allows for a two-step prodrug strategy where the azide first facilitates conjugation, and a subsequent reduction unmasks an amine, which could be an active pharmacophore or a site for further modification. The synthesis of aminomethyl derivatives from azidomethyl precursors is a well-established chemical transformation. nih.gov

Table 2: Key Bioorthogonal "Click" Reactions for the Azide Group

Reaction NameReactantsKey FeatureApplication Focus
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide, Terminal AlkyneHigh efficiency, requires copper catalystIn vitro bioconjugation, materials synthesis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, CyclooctyneCopper-free, bioorthogonalConjugation in living systems, ADC development
Staudinger LigationAzide, PhosphineForms an amide bond (traceless) or aza-ylidePeptide and protein modification

This table outlines the primary chemical methodologies where the azidomethyl group of this compound can be employed. nih.govnih.govresearchgate.net

The rigid, planar structure of the quinoxaline core makes it an excellent building block (tecton) for the construction of well-defined supramolecular assemblies and polymers. rsc.orgresearchgate.net Quinoxaline-containing molecules have been shown to form liquid crystals and other ordered structures through non-covalent interactions like π-π stacking and hydrogen bonding. rsc.org

The incorporation of the azidomethyl group onto the quinoxaline scaffold provides a reactive site for polymerization. Using the principles of click chemistry, this compound can be polymerized with molecules containing two or more alkyne groups (dialkynes or polyalkynes) to create highly ordered polymers with repeating triazole-quinoxaline units. This approach allows for the precise control of the polymer structure. Polyphenylquinoxalines are known for their high thermal stability, making them suitable for high-temperature applications. dtic.mildtic.mil The introduction of the triazole linkage via click polymerization can further enhance the thermal and mechanical properties of the resulting polymers.

In supramolecular chemistry, this compound can be functionalized via the azide group to attach moieties capable of specific molecular recognition, such as hydrogen bond donors/acceptors or macrocyclic hosts. This would allow for the programmed self-assembly of complex, multi-component architectures. The resulting supramolecular structures could have applications in areas like molecular sensing, catalysis, or as functional materials. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-(azidomethyl)quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of the quinoxaline core. Key approaches include:
  • Condensation reactions : Reacting 1,2-diamines with α-keto azides under acidic conditions .
  • Cross-coupling : Using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the azidomethyl group post-scaffold formation .
  • Substitution reactions : Halogenated quinoxalines (e.g., 5-bromomethylquinoxaline) can undergo nucleophilic substitution with sodium azide in polar aprotic solvents (DMF, DMSO) at 60–80°C .
    Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and azide integration .
  • HPLC-MS : For purity assessment and detection of azide decomposition byproducts (e.g., amines under reducing conditions) .
  • FT-IR : Identification of the azide stretch (~2100 cm1^{-1}) to verify functional group integrity .

Q. What biological targets are associated with quinoxaline derivatives, and how does the azidomethyl group modulate activity?

  • Methodological Answer : Quinoxalines exhibit activity against DNA (intercalation), enzymes (topoisomerase II inhibition), and microbial targets (e.g., bacterial gyrase) . The azidomethyl group enhances:
  • Cellular permeability : Via lipophilic character.
  • Click chemistry compatibility : For bioconjugation in target validation studies .
  • Metabolic stability : Resistance to oxidative degradation compared to primary amines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antimicrobial activity?

  • Methodological Answer :
  • Substituent positioning : Electron-withdrawing groups at the 6-position enhance DNA binding affinity, while bulky substituents at the 2-position reduce steric hindrance during intercalation .
  • Azide chain length : Shorter chains (e.g., methyl vs. ethyl) improve thermal stability of DNA-compound complexes by ~5–8°C in melting assays .
  • Quantitative SAR (QSAR) : Use Hammett constants to correlate electronic effects of substituents with MIC values against S. aureus .

Q. What mechanistic insights explain the DNA intercalation behavior of this compound derivatives?

  • Methodological Answer :
  • Thermodynamic profiling : Measure ΔTm (DNA melting temperature shift) via UV-Vis spectroscopy; derivatives with ΔTm > 10°C indicate strong intercalation .
  • Molecular docking : Use AutoDock Vina to simulate binding in the DNA minor groove, focusing on GC-rich regions .
  • Competitive assays : Displacement of ethidium bromide monitored by fluorescence quenching confirms intercalative mode .

Q. How do enantiomerization barriers affect the pharmacological properties of chiral quinoxaline derivatives?

  • Methodological Answer :
  • Dynamic NMR : Heat samples to 120°C to detect signal coalescence; barriers >80 kJ/mol indicate stable atropisomers .
  • Chiral HPLC : Use amylose-based columns to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Pharmacokinetic correlation : High enantiomerization barriers (>100 kJ/mol) correlate with prolonged plasma half-life in rodent models .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Control for azide reduction : Confirm compound stability under assay conditions (e.g., avoid dithiothreitol in enzyme assays) .
  • Meta-analysis : Apply weighted Z-scores to compare activity trends across >3 independent studies .

Q. What strategies mitigate instability of the azidomethyl group during storage or biological assays?

  • Methodological Answer :
  • Storage : Use amber vials at −20°C under argon to prevent photolytic/oxidative degradation .
  • Stabilizing additives : Include 1% BHT in DMSO stock solutions to inhibit radical-mediated decomposition .
  • In situ monitoring : Track azide integrity via IR or Raman spectroscopy during long-term incubation .

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :
  • DFT calculations : Optimize transition states for CuAAC reactions using B3LYP/6-31G* to predict reaction rates .
  • Solvent modeling : COSMO-RS simulations in water/DMSO mixtures to optimize biocompatible reaction conditions .
  • Docking with biomolecules : Simulate triazole adduct formation with target proteins (e.g., HER2 kinase) to prioritize syntheses .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields (85–90%) .
  • Biocatalysis : Use lipases in solvent-free systems to azidate quinoxaline precursors at ambient temperature .
  • Waste minimization : Recover Cu catalysts via magnetic nanoparticles (Fe3_3O4_4@SiO2_2-Cu) for ≥5 reuse cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.